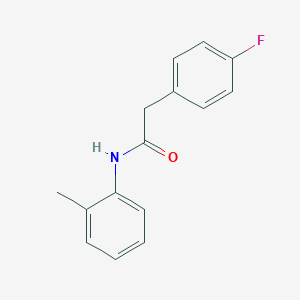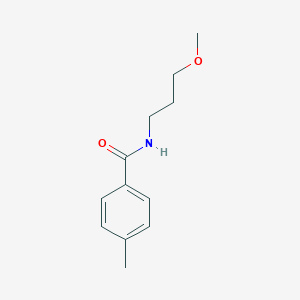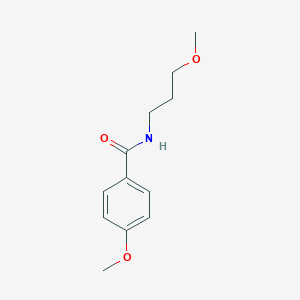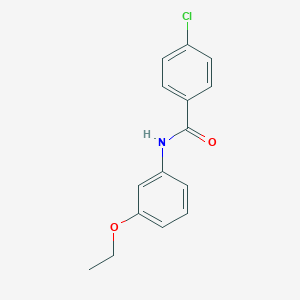
3-chloro-N-(3,4-dimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3,4-dimethoxyphenyl)benzamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It is a tyrosine kinase inhibitor that selectively targets the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways.
Applications De Recherche Scientifique
3-chloro-N-(3,4-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. 3-chloro-N-(3,4-dimethoxyphenyl)benzamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer treatment, 3-chloro-N-(3,4-dimethoxyphenyl)benzamide has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
3-chloro-N-(3,4-dimethoxyphenyl)benzamide selectively targets the JAK/STAT signaling pathway, which is involved in cell growth, differentiation, and survival. JAKs are enzymes that phosphorylate and activate STATs, which then translocate to the nucleus and regulate gene expression. 3-chloro-N-(3,4-dimethoxyphenyl)benzamide inhibits the activation of JAKs, thereby preventing the phosphorylation and activation of STATs. This leads to the inhibition of cell growth and proliferation, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N-(3,4-dimethoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-chloro-N-(3,4-dimethoxyphenyl)benzamide inhibits the JAK/STAT signaling pathway, leading to the inhibition of cell growth and proliferation, and the induction of apoptosis. In addition, 3-chloro-N-(3,4-dimethoxyphenyl)benzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune diseases, 3-chloro-N-(3,4-dimethoxyphenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(3,4-dimethoxyphenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its mechanism of action and therapeutic applications. However, 3-chloro-N-(3,4-dimethoxyphenyl)benzamide also has some limitations. It is not a selective inhibitor, and can inhibit other kinases besides JAKs. In addition, its potency and efficacy can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 3-chloro-N-(3,4-dimethoxyphenyl)benzamide. One area of research is the development of more selective JAK inhibitors with improved potency and efficacy. Another area of research is the combination of 3-chloro-N-(3,4-dimethoxyphenyl)benzamide with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. In addition, the potential use of 3-chloro-N-(3,4-dimethoxyphenyl)benzamide in the treatment of autoimmune diseases and other inflammatory conditions warrants further investigation. Finally, the study of the downstream targets of JAK/STAT signaling may lead to the identification of novel therapeutic targets for cancer and other diseases.
Méthodes De Synthèse
3-chloro-N-(3,4-dimethoxyphenyl)benzamide can be synthesized through a series of chemical reactions starting with 3,4-dimethoxybenzaldehyde and 3-chlorobenzoyl chloride. The intermediate product is then reacted with 4-aminophenol in the presence of a catalyst to yield 3-chloro-N-(3,4-dimethoxyphenyl)benzamide. The purity of the compound can be further improved through recrystallization.
Propriétés
Formule moléculaire |
C15H14ClNO3 |
|---|---|
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
3-chloro-N-(3,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-7-6-12(9-14(13)20-2)17-15(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
TYUPOTXFKVSASP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



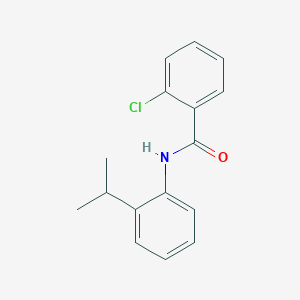
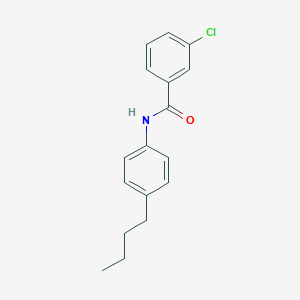

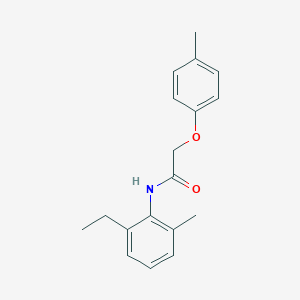

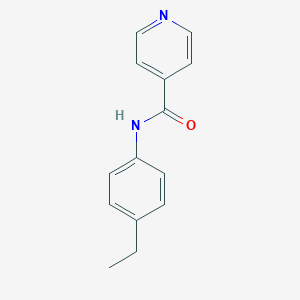

![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)
